
Oxepin, 2-butyl-7-phenyl-4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxepin, 2-butyl-7-phenyl-4-propyl- is a derivative of oxepin, an oxygen-containing heterocycle consisting of a seven-membered ring with three double bonds.
Preparation Methods
The synthesis of Oxepin, 2-butyl-7-phenyl-4-propyl- can be achieved through several synthetic routes. One common method involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers. These diaryl ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran to yield the target oxepin derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Oxepin, 2-butyl-7-phenyl-4-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxepin oxides.
Reduction: Reduction reactions can convert
Properties
CAS No. |
142039-35-8 |
|---|---|
Molecular Formula |
C19H24O |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-butyl-7-phenyl-4-propyloxepine |
InChI |
InChI=1S/C19H24O/c1-3-5-12-18-15-16(9-4-2)13-14-19(20-18)17-10-7-6-8-11-17/h6-8,10-11,13-15H,3-5,9,12H2,1-2H3 |
InChI Key |
ZLMPYMXYMMNCRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CC=C(O1)C2=CC=CC=C2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


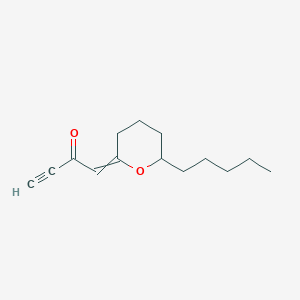
![2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12543721.png)
![Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12543728.png)
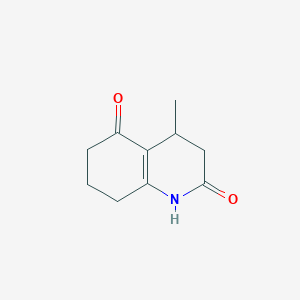
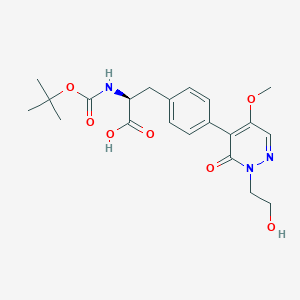
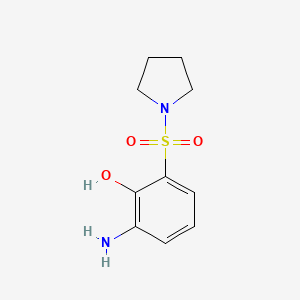
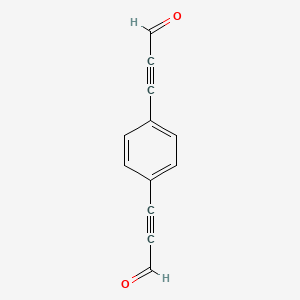
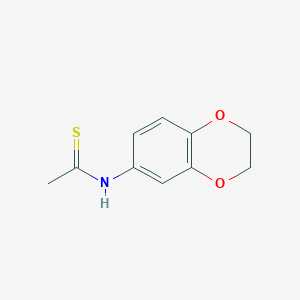

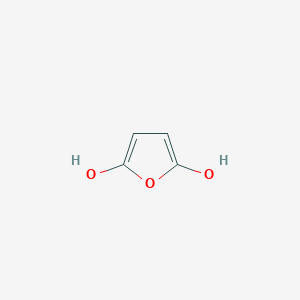

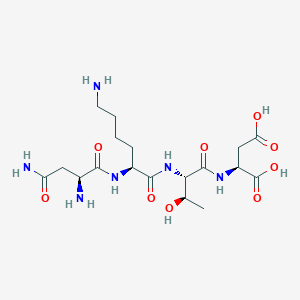
![1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene](/img/structure/B12543793.png)

